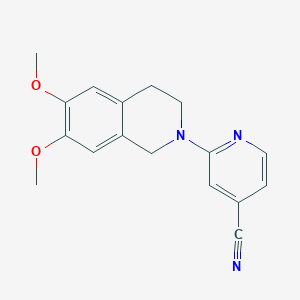
3-Methyl-6-phenoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-6-phenoxypyridazine can be synthesized through several methods. One common approach involves the catalytic dehalogenation of 3-methyl-6-chloropyridazine with phenols in the presence of a base . Another method includes the reaction of 3-chloropyridazine with phenols under basic conditions .
Industrial Production Methods: For large-scale production, the catalytic dehalogenation method is preferred due to its efficiency and scalability. This process typically involves the use of palladium on carbon or Raney nickel as catalysts in an ammoniacal ethanol solution at moderate temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-phenoxypyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Catalytic hydrogenation can reduce the phenoxy group to a phenol derivative.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-6-phenoxypyridazine exerts its effects is primarily through its interaction with biological targets. In herbicidal applications, it inhibits specific enzymes involved in plant growth, leading to the selective elimination of weeds . In medicinal research, it targets cellular pathways involved in microbial growth and cancer cell proliferation, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
3-Phenoxypyridazine: Lacks the methyl group at the 3-position but shares similar herbicidal properties.
3-Methyl-4-phenoxypyridazine: Similar structure but with the phenoxy group at the 4-position, leading to different chemical reactivity and applications.
Uniqueness: 3-Methyl-6-phenoxypyridazine is unique due to the specific positioning of the methyl and phenoxy groups, which confer distinct chemical properties and biological activities. Its selective herbicidal activity and potential medicinal applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-methyl-6-phenoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHABVUFDGOVSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12237389.png)
![7-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12237395.png)
![2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12237405.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12237411.png)
![1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12237416.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12237426.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12237427.png)
![4-Methyl-2-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12237435.png)
![N-tert-butyl-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12237438.png)

![N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine](/img/structure/B12237441.png)
![(4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone](/img/structure/B12237443.png)

![3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B12237450.png)
